2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one
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Overview
Description
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one is a heterocyclic compound that features a cyclopentane ring fused to a pyran ring
Preparation Methods
The synthesis of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one typically involves the reaction of tetra-acetyl-ethylene with cyclopentadiene . This reaction yields 3,4,4-triacetyl-2-methyl-cis-4,4a,5,7a-tetrahydrocyclopenta[b]pyran, which can then be converted into the desired compound through isomerization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where different substituents replace hydrogen atoms or other groups in the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biological research.
Industry: Used in the production of various chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biochemical responses. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Methyl-2,3,6,7-tetrahydrocyclopenta[b]pyran-4(5H)-one can be compared with other similar compounds, such as:
Cyclopenta[b]pyran derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Fused heterocyclic compounds: Compounds with fused ring systems that include pyran and cyclopentane rings.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
116417-99-3 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-methyl-3,5,6,7-tetrahydro-2H-cyclopenta[b]pyran-4-one |
InChI |
InChI=1S/C9H12O2/c1-6-5-8(10)7-3-2-4-9(7)11-6/h6H,2-5H2,1H3 |
InChI Key |
MPCWOKXRBCLPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C(O1)CCC2 |
Origin of Product |
United States |
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